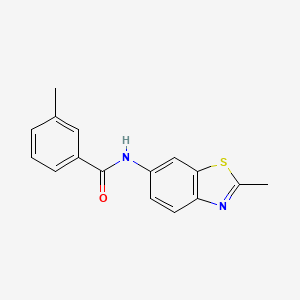

Morpholino(tetrahydrofuran-3-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Morpholino, also known as a Morpholino oligomer and as a phosphorodiamidate Morpholino oligomer (PMO), is a type of oligomer molecule used in molecular biology to modify gene expression . Its molecular structure contains DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate groups . Morpholinos block access of other molecules to small (~25 base) specific sequences of the base-pairing surfaces of ribonucleic acid (RNA) .

Synthesis Analysis

While specific synthesis methods for “Morpholino(tetrahydrofuran-3-yl)methanone” are not available, morpholino compounds are generally synthesized as part of research efforts for the therapy of diseases . For instance, a series of novel, potent and selective muscarinic receptor 1 agonists that employ a key N-substituted morpholine arecoline moiety has been synthesized .Chemical Reactions Analysis

Morpholino compounds can undergo various chemical reactions. For example, substituted tetrahydro-1H-thiopyrano [3,4-c] pyridine-4-carbonitrile was prepared by the reaction of 1-methyl piperidin-4-one with CS2, malononitrile, and triethylamine . The condensed thiopyrane was then converted to three-mercapto-7-methyl-1-morpholino-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile by reaction with morpholine .Mecanismo De Acción

Target of Action

The primary targets of Morpholino(tetrahydrofuran-3-yl)methanone Morpholino compounds are known to target rna by complementary base pairing . This suggests that this compound may also interact with RNA molecules within cells.

Mode of Action

The mode of action of This compound Morpholino compounds generally inhibit gene expression by hybridizing to complementary mrnas . This could imply that this compound may interact with its targets and cause changes in gene expression.

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of This compound Morpholino compounds are generally known to have good bioavailability and stability .

Result of Action

The molecular and cellular effects of This compound Based on the general mechanism of action of morpholino compounds, it can be inferred that this compound may result in the inhibition of gene expression, leading to changes at the molecular and cellular levels .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound It’s known that the effects of morpholino compounds can be measured up to five days later, after most of the processes of organogenesis and differentiation are past, with observed phenotypes consistent with target-gene knockdown .

Safety and Hazards

Direcciones Futuras

While specific future directions for “Morpholino(tetrahydrofuran-3-yl)methanone” are not available, morpholino compounds represent a promising tool to selectively regulate gene expression with spatiotemporal control . They have potential applications in the treatment of diseases and are being developed as pharmaceutical therapeutics targeted against pathogenic organisms such as bacteria or viruses and genetic diseases .

Propiedades

IUPAC Name |

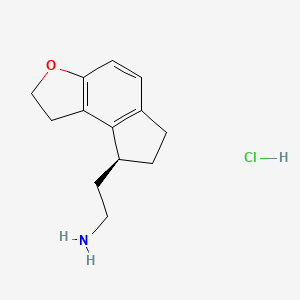

morpholin-4-yl(oxolan-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c11-9(8-1-4-13-7-8)10-2-5-12-6-3-10/h8H,1-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLFORAXYIOVXSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C(=O)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,5-Dimethyl-6-(4-methylphenyl)-2H-pyrrolo[3,4-d]pyridazin-1-one](/img/structure/B2722572.png)

![9-(4-methoxyphenyl)-1,7-dimethyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2722576.png)

![Methyl 3-(2,6-dimethoxybenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2722577.png)

![2-[(4-chlorophenyl)sulfanyl]-N-(3-pyridinylmethyl)nicotinamide](/img/structure/B2722580.png)

![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2722581.png)

![4-({[3-(2-carboxyethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoic acid](/img/structure/B2722583.png)

![4-((6-acetamidopyridazin-3-yl)thio)-N-(benzo[d]thiazol-2-yl)butanamide](/img/structure/B2722585.png)

![N,N-diethyl-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide](/img/structure/B2722588.png)

![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide](/img/structure/B2722589.png)